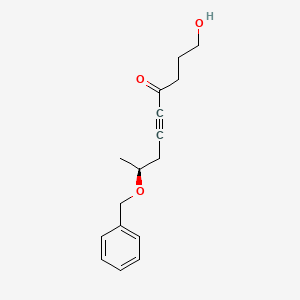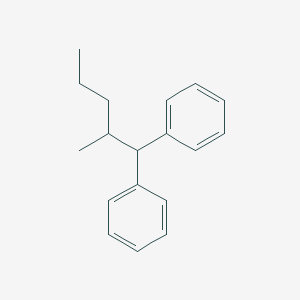
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene involves its interaction with molecular targets through various pathways. The methoxy group and the branched alkyl chain play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-nitrobenzene: Similar structure with a nitro group instead of the branched alkyl chain.
1-Methoxy-4-chlorobenzene: Similar structure with a chlorine atom instead of the branched alkyl chain.
1-Methoxy-4-methylbenzene: Similar structure with a methyl group instead of the branched alkyl chain.
Uniqueness: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is unique due to the presence of the branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
502760-14-7 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene |
InChI |
InChI=1S/C16H24O/c1-7-12-16(5,15(2,3)4)13-8-10-14(17-6)11-9-13/h7-11H,1,12H2,2-6H3 |
InChI-Schlüssel |
STZZBKVLYJXHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(CC=C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



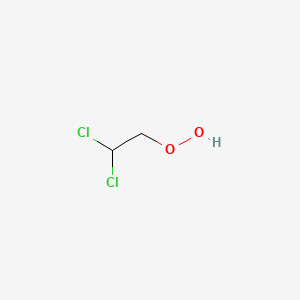
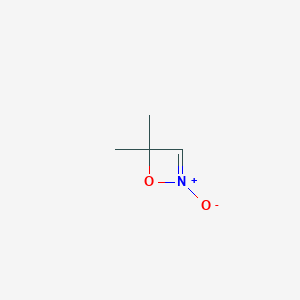
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
methanone](/img/structure/B14228968.png)

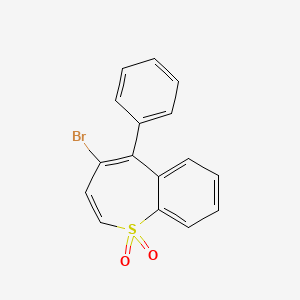
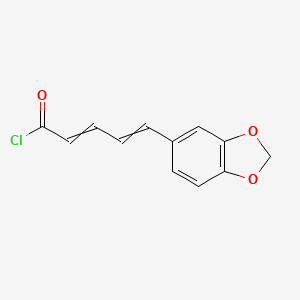
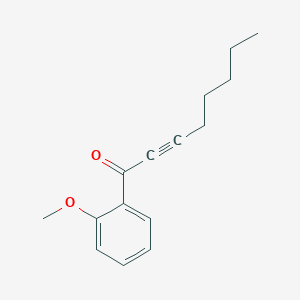
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)


